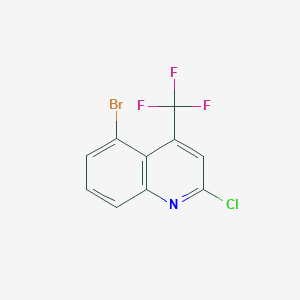

5-Bromo-2-chloro-4-trifluoromethyl-quinoline

Descripción

Propiedades

Fórmula molecular |

C10H4BrClF3N |

|---|---|

Peso molecular |

310.50 g/mol |

Nombre IUPAC |

5-bromo-2-chloro-4-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H4BrClF3N/c11-6-2-1-3-7-9(6)5(10(13,14)15)4-8(12)16-7/h1-4H |

Clave InChI |

OEFSHEJCWCOVBS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)Br)C(=CC(=N2)Cl)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of quinoline derivatives followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution patterns.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis or batch processing. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or high-pressure reactors to enhance reaction efficiency.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under basic conditions. Key examples include:

Methoxylation

Reaction with sodium methoxide (NaOMe) in methanol at reflux replaces chlorine with methoxy:

| Conditions | Yield | Key Observations | Source |

|---|---|---|---|

| NaOMe/MeOH, 70°C, 6 hrs | 63% | Purified via column chromatography | |

| NaOMe/MeOH, reflux, 2 hrs | 68% | Extracted with hexane |

Ethoxylation

Similar reactivity occurs with sodium ethoxide, yielding ethoxy derivatives in 67% yield under reflux conditions .

The bromine at position 5 remains inert in these reactions due to lower electrophilicity compared to chlorine.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings.

Suzuki-Miyaura Coupling

Using Pd catalysts (e.g., Pd(PCy₃)₂), bromine reacts with boronic acids to form biaryl derivatives. Competition experiments show preferential oxidative addition at bromine over chlorine due to stronger Pd–Br bonds .

Buchwald-Hartwig Amination

Bromine undergoes coupling with amines under Pd catalysis, forming C–N bonds. Typical conditions include:

-

Pd(OAc)₂, Xantphos, Cs₂CO₃

-

Yields: 40–75% (estimated from analogous quinoline systems)

Oxidation

The quinoline ring resists oxidation, but substituents react selectively:

-

Trifluoromethyl group : Stable under most oxidizing conditions (e.g., KMnO₄, HNO₃)

-

Halogens : Bromine may oxidize to BrO₃⁻ under strong acidic oxidizers (e.g., H₂SO₄/H₂O₂)

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline while preserving halogens and CF₃ groups.

Comparative Reactivity Analysis

The trifluoromethyl group enhances electrophilicity at adjacent positions. Key electronic effects:

| Position | Reactivity Drivers | Example Reaction |

|---|---|---|

| C2 | Chlorine (SNAr) | Methoxylation |

| C5 | Bromine (cross-coupling) | Suzuki coupling |

| C4 | CF₃ electron-withdrawing effect | Stabilizes adjacent electrophiles |

Mechanistic Insights

Aplicaciones Científicas De Investigación

5-Bromo-2-chloro-4-trifluoromethyl-quinoline has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.

Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-chloro-4-trifluoromethyl-quinoline involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups enhances its binding affinity to biological receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Position Effects: The position of bromo, chloro, and trifluoromethyl groups significantly impacts molecular polarity, solubility, and reactivity. For instance, 4-Bromo-2-(trifluoromethyl)quinoline lacks a chloro group, reducing steric hindrance compared to the target compound .

- Molecular Weight : Additional substituents (e.g., methyl or fluoro groups) increase molecular weight and may enhance thermal stability .

- Applications: Compounds with multiple halogens (e.g., 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline) are prioritized in drug discovery due to improved binding affinity .

Actividad Biológica

5-Bromo-2-chloro-4-trifluoromethyl-quinoline is a member of the quinoline family, characterized by its unique halogenated and trifluoromethyl substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. The presence of halogen atoms enhances the compound's ability to disrupt microbial cell functions. For instance, studies have shown that similar quinoline compounds demonstrate potent antibacterial and antifungal effects, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. This compound has been evaluated for its effects on various cancer cell lines. In vitro studies suggest that this compound may inhibit cell proliferation and induce apoptosis in cancer cells. For example, related compounds have shown IC50 values in the nanomolar range against specific cancer types, indicating strong antiproliferative effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group and halogens enhance binding affinity, allowing the compound to modulate enzyme activity or receptor function effectively. This mechanism is particularly relevant in the context of inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in rapidly dividing cells .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis reveals that the presence of halogen and trifluoromethyl groups significantly impacts the biological efficacy of quinoline derivatives. The electronic properties introduced by these substituents can enhance interactions with biological targets, leading to improved potency against various diseases .

Study 1: Anticancer Evaluation

A study focused on the anticancer properties of this compound involved testing its effects on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 0.250 μM against colon cancer cells. The mechanism was linked to the inhibition of cell cycle progression at the S-phase, highlighting its potential as a therapeutic agent in oncology .

Study 2: Antimicrobial Activity

In another investigation, various quinoline derivatives were synthesized and evaluated for their antimicrobial properties. The study found that compounds with similar structural motifs to this compound displayed remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria, demonstrating their potential application in treating infectious diseases .

Comparative Analysis

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | ~0.250 | Anticancer (Colon cancer) |

| Related Quinoline Derivative A | ~0.063 | COX-2 Inhibition |

| Related Quinoline Derivative B | ~0.090 | Antimicrobial |

This table summarizes key findings from various studies evaluating the biological activity of quinoline derivatives.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-chloro-4-trifluoromethyl-quinoline, and what factors influence yield?

Methodological Answer: The synthesis typically involves halogenation and trifluoromethylation steps. A Vilsmeier-Haack-type reagent (e.g., MSCL-DMF/DMAC) can facilitate formylation or acetylation of quinoline intermediates, followed by bromination/chlorination . For trifluoromethylation, trifluoroacetimidoyl chlorides are effective, as demonstrated in the synthesis of 2-(trifluoromethyl)benzo[b][1,8]naphthyridin-4(1H)-one derivatives . Key factors include:

Q. How can spectroscopic methods (NMR, XRD) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet (~δ 120-130 ppm in ¹⁹F NMR) with coupling to adjacent protons. Bromine and chlorine substituents deshield aromatic protons, producing distinct splitting patterns .

- X-ray crystallography : Resolves regiochemical ambiguities. For example, in 4-bromo-2-methyl-6-trifluoromethoxyquinoline, XRD confirmed the planarity of the quinoline ring and bond angles influenced by electron-withdrawing groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₁₀H₅BrClF₃N: calc. 322.92, observed 322.91) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of quinoline derivatives?

Methodological Answer: The CF₃ group is strongly electron-withdrawing, reducing electron density at the 4-position and directing electrophilic substitution to the 6- or 8-positions. This effect is quantified via:

- Hammett constants : σₚ values for CF₃ (~0.54) predict meta/para-directing behavior .

- DFT calculations : Studies on fluorinated quinolines show CF₃ increases LUMO energy, enhancing electrophilicity for nucleophilic aromatic substitution .

- Experimental validation : In 4-(trifluoromethyl)quinoline-2-carboxylic acid derivatives, the CF₃ group stabilizes intermediates in multicomponent reactions .

Q. What strategies address regioselectivity challenges during bromination/chlorination of trifluoromethyl-substituted quinolines?

Methodological Answer: Regioselectivity is controlled by:

- Directing groups : Chlorine at the 2-position deactivates the ring, favoring bromination at the 5-position. This is observed in 6-bromo-4-chloroquinoline synthesis .

- Lewis acid catalysis : FeCl₃ or AlCl₃ enhances halogenation at electron-rich positions. For example, bromination of 4-methyl-6-trifluoromethoxyquinoline with NBS/FeCl₃ yields 7-bromo derivatives .

- Microwave-assisted synthesis : Reduces reaction time and improves selectivity. A study on 2-(4-bromophenyl)quinoline-4-carboxylic acid achieved 85% yield in 30 minutes under microwave conditions .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies : Molecular docking with enzymes (e.g., COX-2) identifies binding affinities. Derivatives with 4-anilino or 4-phenoxy groups showed anti-inflammatory activity in silico, correlating with experimental IC₅₀ values .

- QSAR models : Parameters like logP, polar surface area (TPSA), and hydrogen-bond acceptor count predict bioavailability. For 7-bromo-3-hydroxyquinoline-4-carboxylic acid, a TPSA of 58 Ų aligns with moderate membrane permeability .

- ADMET profiling : Tools like SwissADME evaluate CYP450 inhibition risks. CF₃-substituted quinolines often show CYP3A4 inhibition, requiring structural optimization .

Contradictions and Validation

- Synthesis routes : While Vilsmeier-Haack reagents () are effective for formylation, alternative methods using trifluoroacetimidoyl chlorides () may offer higher yields for trifluoromethylation. Comparative studies are recommended.

- Regioselectivity : Halogenation outcomes vary with substituent positioning (e.g., 2-chloro vs. 4-chloro derivatives). XRD validation () is critical to confirm structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.